Halosulfuron Acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H13ClN6O7S |
|---|---|
Molecular Weight |
420.79 g/mol |
IUPAC Name |
methyl 5-[(2-amino-4-methoxy-6-oxo-1H-pyrimidine-5-carbonyl)sulfamoyl]-3-chloro-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C12H13ClN6O7S/c1-19-10(4(6(13)17-19)11(22)26-3)27(23,24)18-8(21)5-7(20)15-12(14)16-9(5)25-2/h1-3H3,(H,18,21)(H3,14,15,16,20) |
InChI Key |
OSCHCJFLKMOKRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)Cl)C(=O)OC)S(=O)(=O)NC(=O)C2=C(N=C(NC2=O)N)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Halosulfuron Frameworks
Strategies for the Synthesis of Halosulfuron (B143276) Acid and Related Analogs
The synthesis of halosulfuron acid and its analogs, such as halosulfuron-methyl (B1672931), often commences from foundational precursor molecules. A common starting material is 1-methyl-5-sulfoamido-4-pyrazole carboxylic acid ethyl ester. google.com The synthetic route to obtain the final halosulfuron-methyl product involves a sequence of chemical reactions, including hydrolysis, methylation, chlorination, acylation, and a final condensation reaction with 4,6-dimethoxy-2-pyrimidinamine. google.com This multi-step process is designed to be efficient and cost-effective for potential industrial-scale production. google.com
Another established method begins with 1-methyl-4-pyrazole carboxylic acid methyl ester. This route proceeds through several key transformations: chlorination, mercaptolation, sulfonating chlorination, and amination to form the intermediate 3-chloro-1-methyl-5-sulfoamido-4-pyrazole carboxylic acid methyl ester. google.com The synthesis is completed by a condensation reaction with 4,6-dimethoxy-2-pyrimidinyl-amino phenyl formate (B1220265). google.com
Furthermore, synthetic approaches for halosulfuron-methyl intermediates have been optimized to improve product purity and yield while minimizing environmental impact. One such method involves the condensation of 3-chloro-1-methylpyrazole-5-hydroxy-4-methyl formate with dimethylamino-thiocarbonyl chloride. google.com This is followed by a transposition rearrangement, chlorosulfonation with chlorine, and an ammoniation reaction with ammonia (B1221849) water to yield the desired 3-chloro-1-methylpyrazole-5-sulfonamide-4-methyl formate intermediate. google.com
The synthesis of related analogs and metabolites, for instance, those of iodosulfuron-methyl sodium and metsulfuron-methyl, can be achieved through controlled hydrolytic degradation of the active substances or by de novo synthesis from commercially available precursors. researchgate.net These synthetic strategies allow for the creation of a library of related compounds for further study. researchgate.net
Exploration of Novel Reaction Pathways for Halosulfuron Moiety Construction
One area of exploration is the use of multi-component reactions, such as the Biginelli reaction, to construct guanidine-containing pyrazole (B372694) derivatives, which are structurally related to halosulfuron degradation products. vulcanchem.com This approach allows for the efficient assembly of complex heterocyclic systems from simple starting materials. vulcanchem.com
The introduction of sulfur-containing functional groups is another strategy being investigated to potentially enhance bioactivity or solubility. researchgate.net The use of magnetic nanocatalysts for the formation of carbon-sulfur (C-S) bonds represents a green chemistry approach that offers enhanced catalytic activity, selectivity, and easy recovery of the catalyst. researchgate.net
The development of one-pot synthesis methods for derivatives is also a key area of research. For example, a series of 1,3-disubstituted imidazolidine (B613845) or hexahydropyrimidine (B1621009) derivatives were synthesized using an efficient one-pot method, demonstrating the potential for streamlined synthetic processes. researchgate.net
Spectroscopic and Chromatographic Techniques in Synthetic Validation
The validation of synthetic products and the analysis of halosulfuron and its derivatives rely heavily on a suite of spectroscopic and chromatographic techniques. These methods are essential for confirming the chemical structure, purity, and concentration of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are fundamental for structural elucidation. researchgate.netnih.gov For instance, the synthesis of a novel hapten of halosulfuron-methyl was confirmed using ¹H NMR and ¹³C NMR, providing detailed information about the chemical environment of the atoms within the molecule. nih.gov
Mass Spectrometry (MS) , particularly when coupled with chromatographic techniques, is a powerful tool for both qualitative and quantitative analysis. High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a compound, confirming its elemental composition. nih.govTandem Mass Spectrometry (MS/MS) is employed for sensitive and selective detection, especially in complex matrices. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of halosulfuron and its analogs. researchgate.net Various HPLC methods have been developed, often coupled with UV detection or mass spectrometry (LC-MS/MS). nih.govnih.govresearchgate.net The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method is frequently used in conjunction with LC-MS/MS for analyzing residues in various samples. nih.govnih.gov
Capillary Electrophoresis (CE) , another separation technique, has also been utilized for the analysis of sulfonylurea herbicides, including halosulfuron-methyl. researchgate.net When coupled with tandem mass spectrometry (CE/MS/MS), it provides a rapid and sensitive analytical method. researchgate.net
The following table summarizes the application of various analytical techniques in the study of halosulfuron and its derivatives:
| Analytical Technique | Application | Sample Matrix | Reference |
|---|---|---|---|
| ¹H NMR & ¹³C NMR | Structural elucidation of synthetic intermediates and final products. | Purified compounds | nih.gov |
| Infrared (IR) Spectroscopy | Identification of functional groups in synthesized compounds. | Purified compounds | researchgate.net |
| LC-MS/MS | Quantitative analysis of residues and validation of synthetic products. | Wheat, Cereals, Water | nih.govnih.govepa.gov |
| HPLC-UV | Separation and quantification of halosulfuron and related sulfonylureas. | Agricultural products | researchgate.net |
| CE-MS/MS | Rapid and sensitive analysis of halosulfuron-methyl. | Bell peppers | researchgate.net |
| HRMS | Accurate mass determination to confirm elemental composition. | Purified haptens | nih.gov |
Computational Chemistry Approaches to Halosulfuron Derivative Design
Computational chemistry plays a crucial role in the rational design of novel halosulfuron derivatives. Techniques such as Density Functional Theory (DFT) are employed to study the electronic structure and reactivity of these molecules. For example, DFT has been used to investigate the hydrolysis mechanism of metsulfuron-methyl, a related sulfonylurea, providing insights into the stability of the sulfonylurea bridge. worldscientific.com These theoretical studies can predict the reactivity and degradation pathways of new derivatives.
Molecular docking simulations are another powerful computational tool. They are used to predict the binding interactions between a ligand and a receptor's active site. In the context of herbicide safeners, molecular docking has been used to demonstrate how a designed compound could compete with a herbicide for the active site of an enzyme, thus providing a protective mechanism. researchgate.net
Structure-Activity Relationship (SAR) studies, often guided by computational analysis, are essential for understanding how chemical structure influences biological activity. researchgate.netgu.se By systematically modifying the halosulfuron framework and evaluating the activity of the resulting derivatives, researchers can identify key structural features required for desired properties. This iterative process of design, synthesis, and testing, supported by computational models, accelerates the discovery of new and improved compounds.
Biochemical and Molecular Mechanisms of Herbicidal Action in Plant Systems
Inhibition of Acetolactate Synthase (ALS) Pathway: A Central Research Focus
The primary mode of action for halosulfuron (B143276) acid is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). ontosight.aicornell.eduncsu.edu This enzyme plays a pivotal role in the biosynthesis of branched-chain amino acids. ontosight.aipressbooks.pub The inhibition of this pathway is a central focus of research into the herbicidal activity of sulfonylurea compounds like halosulfuron. stackexchange.comwikipedia.orgnih.govresearchgate.net
Molecular Interactions with the ALS Enzyme Active Site
Halosulfuron acid functions by binding to the ALS enzyme, effectively blocking its active site. researchgate.net This interaction prevents the enzyme from catalyzing the initial step in the synthesis of essential amino acids. pressbooks.pub Research has shown that resistance to halosulfuron in some weed biotypes is due to genetic mutations that alter the ALS enzyme's structure, specifically at the site where the herbicide binds. For instance, a Pro-197 to Ser amino acid substitution in the ALS gene of an annual sedge biotype conferred a high level of resistance to halosulfuron. gcmonline.comgcsaa.org This highlights the specificity of the molecular interaction between the herbicide and the enzyme's active site.
Disruption of Branched-Chain Amino Acid Biosynthesis (Isoleucine, Leucine, Valine)
The inhibition of the ALS enzyme by this compound directly disrupts the production of the essential branched-chain amino acids: isoleucine, leucine, and valine. ontosight.aichemicalwarehouse.comcambridge.org These amino acids are fundamental building blocks for protein synthesis and are crucial for normal plant growth and development. pressbooks.pub Without a sufficient supply of these amino acids, susceptible plants are unable to produce the proteins necessary for cell division and elongation, leading to a rapid cessation of growth. stackexchange.comnih.gov
Cellular and Physiological Manifestations in Susceptible Plant Species
The biochemical disruption caused by this compound manifests in distinct cellular and physiological symptoms in susceptible plants. These symptoms are a direct consequence of the inhibition of amino acid synthesis and the subsequent impact on plant development.
Impairment of Cell Division and Growth Inhibition in Meristematic Regions
One of the earliest and most significant effects of this compound is the rapid inhibition of cell division and growth, particularly in the meristematic regions of the plant. nih.govt3db.ca These regions, such as the growing points of roots and shoots, are areas of active cell proliferation and have a high demand for the amino acids that are no longer being produced. unl.edu The cessation of growth in these vital areas effectively halts the plant's ability to develop further. thepharmajournal.com
Subsequent Chlorosis and Necrosis Development
Following the initial growth inhibition, susceptible plants typically exhibit visual symptoms of injury. cornell.edu These include chlorosis, a yellowing of the leaves due to a lack of chlorophyll (B73375), and necrosis, the death of plant tissue. ncsu.eduashs.org These symptoms first appear in the meristematic areas and then spread throughout the plant. cornell.edu The complete death of the susceptible weed usually occurs within one to two weeks after the application of the herbicide. cornell.eduagroconsultasonline.com
Mechanisms of Selectivity and Tolerance in Non-Target Crops
A key feature of this compound is its selectivity, meaning it can control susceptible weeds without causing significant harm to tolerant crops. This selectivity is primarily based on the differential metabolism of the herbicide between tolerant and susceptible species. cornell.edu
Tolerant crop plants, such as maize and sugarcane, can rapidly metabolize and detoxify this compound into non-phytotoxic compounds. stackexchange.comnih.gov Studies have shown that the metabolic half-life of sulfonylurea herbicides in tolerant crops can be as short as 1 to 5 hours, whereas in sensitive weed species, it can exceed 20 hours. stackexchange.com This rapid detoxification prevents the herbicide from accumulating to toxic levels and inhibiting the ALS enzyme in the crop.
In contrast, susceptible weeds metabolize the herbicide much more slowly, allowing it to reach and inhibit the ALS enzyme, leading to the disruption of amino acid synthesis and eventual plant death. stackexchange.com Research on cucumber, a tolerant crop, revealed that it rapidly metabolizes halosulfuron-methyl (B1672931), which explains its tolerance. cambridge.org Conversely, the susceptibility of summer squash and velvetleaf is attributed to their lack of metabolism of the herbicide. cambridge.org
The following table summarizes the tolerance of various vegetable crops to halosulfuron, illustrating the principle of selectivity.
| Crop | Species | Variety | Crop Injury (4 weeks) | Crop Injury (6 weeks) | Dry Weight (% of untreated) |
| Carrots | Goldmine | 0 | 0 | 94.91 | |
| Lettuce | Paris Island | 7.75 | 7.5 | 26.36 | |
| Onions | Southport White Globe | 7.5 | 6 | 21.48 | |
| Spinach | Bassanova | 6.5 | 7.75 | 27.52 | |
| Melon | White Crenshaw | 2.75 | 3 | 77.98 | |
| Cantaloupe | Topmark | 2.5 | 1.25 | 79.07 |
Injury ratings are based on a visual scale of 0-10, where 0 equals no injury and 10 equals complete death of the plant. ucanr.edu
Role of Plant Metabolism in this compound Deactivation
The primary basis for crop selectivity towards halosulfuron-methyl is the rapid metabolic inactivation of the herbicide within tolerant plant species. stackexchange.com Studies have shown that tolerant plants can metabolize the compound within hours, whereas sensitive species metabolize it much more slowly. stackexchange.comacs.org For instance, the half-life of halosulfuron-methyl in tolerant white beans is less than 6 hours, compared to 16 hours in susceptible adzuki beans. researchgate.netresearcher.life This rapid detoxification prevents the herbicide from accumulating at its site of action in the plant. clallamcountywa.gov
In tolerant species like cucumber, less than 20% of the absorbed halosulfuron-methyl remains in its parent form 96 hours after treatment, demonstrating high and rapid metabolism. rutgers.educambridge.org Conversely, in susceptible species such as velvetleaf and summer squash, over 80% of the absorbed compound remains unaltered after the same period, leading to their susceptibility. rutgers.educambridge.org
The metabolic pathways for deactivating halosulfuron vary among tolerant species. In corn, a key pathway involves the hydroxylation of the pyrimidine (B1678525) ring, which is then followed by a swift conjugation with glucose. acs.orgcambridge.org In wheat, the predominant deactivation route is the O-demethylation of the methoxy (B1213986) group on the pyrimidine ring. acs.orgcambridge.org Further biotransformation of these initial metabolites can lead to the cleavage of the pyrimidine ring, forming terminal metabolites like pyrazolesulfonamide. acs.org In maize, another major metabolite identified is 3-chloro-1-methyl-5-sulfamoylpyrazole-4-carboxylic acid, which is formed through the cleavage of the urea (B33335) bridge and ester hydrolysis. agropages.com
Table 1: Metabolism of Halosulfuron-Methyl in Various Plant Species
| Species | Tolerance Level | Metabolism Rate (Half-life in Hours After Treatment) | Parent Compound Remaining (96 HAT) | Primary Metabolic Pathway | Reference |
|---|---|---|---|---|---|
| White Bean | Tolerant | < 6 | - | Rapid Metabolism | researchgate.netresearcher.life |
| Adzuki Bean | Susceptible | 16 | - | Decreased Metabolism | researchgate.netresearcher.life |
| Cucumber | Tolerant | - | < 20% | Rapid Metabolism | rutgers.educambridge.org |
| Corn | Tolerant | - | - | Pyrimidine ring hydroxylation followed by glucose conjugation | acs.orgcambridge.org |
| Wheat | Tolerant | - | - | O-demethylation of the pyrimidine ring | acs.orgcambridge.org |
| Velvetleaf | Susceptible | > 20 | > 80% | Lack of Metabolism | stackexchange.comrutgers.educambridge.org |
| Summer Squash | Susceptible | - | > 80% | Lack of Metabolism | rutgers.educambridge.org |
| Pitted Morningglory | Tolerant | - | > 80% | Limited Metabolism | rutgers.educambridge.org |
Enzymatic Detoxification Pathways (e.g., Cytochrome P450, Glucosyltransferases, GSTs)
The metabolic deactivation of halosulfuron is carried out by several families of enzymes in what is often a multi-phase detoxification process. These non-target site resistance mechanisms prevent the herbicide from reaching its molecular target. croplife.org.auresearchgate.net
Cytochrome P450 Monooxygenases (P450s): These enzymes are central to Phase I of herbicide metabolism, catalyzing oxidative reactions. frontiersin.orgresearchgate.net The hydroxylation and O-demethylation of the halosulfuron molecule, as seen in corn and wheat respectively, are classic examples of P450-mediated reactions. acs.orguwa.edu.auuwa.edu.au Enhanced P450 activity is a well-documented mechanism for resistance to ALS-inhibiting herbicides. uwa.edu.auconicet.gov.ar In maize, specific P450 families, notably CYP81A members, have been identified as being responsible for metabolizing sulfonylurea herbicides. nih.gov Research on the weed Lolium rigidum has demonstrated that a single P450 gene, CYP81A10v7, can confer resistance to chlorsulfuron (B1668881) (another sulfonylurea) and herbicides from at least four other modes of action. nih.gov
Glucosyltransferases (GTs): Following the initial modification by P450s, Phase II of detoxification often involves conjugation reactions catalyzed by glucosyltransferases. uwa.edu.au In corn, the hydroxylated halosulfuron metabolite is rapidly conjugated with glucose. acs.orgcambridge.org This process increases the water solubility of the molecule and renders it non-toxic, preparing it for sequestration within the plant cell's vacuole.
Differential Absorption and Translocation Dynamics in Tolerant Species
While metabolism is the primary driver of selectivity, differences in the rate of herbicide absorption and its movement within the plant (translocation) can also contribute to the differential tolerance observed among species. researchgate.netbac-lac.gc.ca
Studies show variability in absorption rates among species. For example, within 72 hours of treatment, pitted morningglory absorbed 80% of applied halosulfuron, while absorption in cucumber was around 60% and did not exceed 45% in summer squash. rutgers.educambridge.org In a comparison between bean species, the susceptible adzuki bean exhibited more rapid and higher maximum absorption of halosulfuron-methyl than the tolerant white bean. researchgate.netresearcher.life
Once absorbed, the translocation of halosulfuron out of the treated leaf is generally limited, often not exceeding 23% of the absorbed amount. rutgers.educambridge.org However, the pattern and extent of this movement can differ between tolerant and susceptible species. In susceptible adzuki beans, more of the absorbed herbicide was translocated to the apex and other growing points compared to tolerant white beans. researchgate.netresearcher.life The maximum amount of radioactivity translocated from the treated leaf was higher in the susceptible adzuki bean (17.7%) than in the tolerant white bean (12.1%). researchgate.netresearcher.life Similarly, susceptible velvetleaf translocated a higher percentage of the herbicide above the treated leaf compared to tolerant species. cambridge.org This increased movement to sensitive meristematic tissues in susceptible plants contributes to the herbicidal injury. researchgate.netcambridge.org In contrast, tolerant species like cucumber and white bean not only metabolize the herbicide faster but also restrict its movement, further protecting the sensitive growing points. researchgate.netresearcher.liferutgers.educambridge.org
Table 2: Differential Absorption and Translocation of Halosulfuron-Methyl
| Species | Tolerance Level | Max. Absorption (% of Applied) | Max. Translocation (% of Absorbed) | Primary Translocation Direction | Reference |
|---|---|---|---|---|---|
| White Bean | Tolerant | 65.3% | 12.1% | - | researchgate.netresearcher.life |
| Adzuki Bean | Susceptible | 75.7% | 17.7% | To apex, trifoliate, upper stem, roots | researchgate.netresearcher.life |
| Cucumber | Tolerant | ~60% | <15% | Basipetal (downward) | rutgers.educambridge.org |
| Summer Squash | Susceptible | < 45% | ~20% | Basipetal (downward) | rutgers.educambridge.org |
| Pitted Morningglory | Tolerant | ~80% | <15% | No significant direction | rutgers.educambridge.org |
| Velvetleaf | Susceptible | ~60% | ~20% | Acropetal (upward) | rutgers.educambridge.org |
Environmental Dynamics, Transformation Pathways, and Transport Phenomena
Degradation Kinetics and Pathways in Soil Environments
The breakdown of halosulfuron (B143276) acid in soil is a complex process influenced by chemical and biological factors.
Chemical hydrolysis is a primary driver of halosulfuron acid degradation, with its rate being significantly dependent on both pH and temperature. usda.gov The dissipation of halosulfuron is generally faster in acidic or basic conditions compared to neutral environments. usda.gov
The hydrolysis half-life of this compound varies with pH. At a pH of 5, the half-life ranges from 24 to 28.9 days. epa.gov In a neutral pH of 7, the half-life is shorter, between 13.9 and 14.9 days. epa.gov Under alkaline conditions (pH 9), degradation is much more rapid, with a half-life of 17.6 to 19.5 hours. epa.gov
The degradation pathway also differs with pH. epa.gov In acidic conditions (pH 5), the primary mechanism is the cleavage of the sulfonylurea bridge. epa.govepa.gov This cleavage results in the formation of single-ring degradates. epa.gov Conversely, at a pH of 9, the main degradation mechanism involves the elimination of sulfur dioxide and a carboxamide group from the sulfonylurea bridge, followed by a re-bridging, which leads to the formation of a "rearrangement ester". epa.govepa.gov At a neutral pH of 7, both of these degradation mechanisms appear to occur. epa.govepa.gov
Temperature also plays a crucial role in the degradation rate. usda.govegranth.ac.in An increase in temperature accelerates the rate of hydrolysis. usda.gov For instance, one study found that the half-life of halosulfuron varied from 14.39 to 33.77 days at 5±2°C, 11.05 to 28.94 days at 15±2°C, and 9.38 to 25.41 days at 25±2°C. egranth.ac.in Another study reported that halosulfuron was stable at lower temperatures of 11 and 15°C, but the half-life decreased to 38.5 days or less at temperatures above 20°C. researchgate.net
Table 1: Effect of pH on this compound Hydrolysis Half-Life
| pH | Half-Life |
|---|---|
| 5 | 24 - 28.9 days epa.gov |
| 7 | 13.9 - 14.9 days epa.gov |
| 9 | 17.6 - 19.5 hours epa.gov |
Table 2: Effect of Temperature on this compound Dissipation Half-Life
| Temperature (°C) | Half-Life (days) |
|---|---|
| 5 ± 2 | 14.39 - 33.77 egranth.ac.in |
| 15 ± 2 | 11.05 - 28.94 egranth.ac.in |
Biodegradation is a significant pathway for the dissipation of this compound in soil. epa.gov Both hydrolytic and microbial degradation mechanisms are active, with microbial activity being particularly evident in the production of carbon dioxide, especially at alkaline pH. apvma.gov.au Studies have shown that soil microorganisms play a crucial role in the dissipation of halosulfuron in the soil. sci-hub.se
The rate of microbial degradation can vary depending on the soil type. For example, half-lives in a Sable silty clay loam soil (pH 5.8) were reported to be between 13.7 and 18.3 days, while in a Sarpy sandy loam soil (pH 8.0), the half-lives were shorter, ranging from 8.3 to 13.6 days. epa.gov More extensive mineralization was observed in the alkaline Sarpy soil. epa.gov In one study, the half-life of halosulfuron in sugarcane soil ranged from 6.64 to 9.87 days, with the degradation rate decreasing as the initial concentration increased, suggesting some level of toxicity to the microbial community at higher concentrations. sci-hub.se
Research has indicated that specific microbial phyla may be involved in the biodegradation of halosulfuron. The phylum Cyanobacteria and the genus of an unclassified Chloroflexi group have been shown to be positively correlated with halosulfuron concentration in soils, suggesting their involvement in its breakdown. sci-hub.sesci-hub.se During anaerobic soil disinfestation, a process where soil microorganisms shift to anaerobic metabolism, phytotoxic byproducts like organic acids and gases are released, which can contribute to the breakdown of compounds in the soil. ashs.org
The dissipation of this compound in soil is influenced by a variety of physicochemical factors, including soil texture, organic matter content, and temperature. egranth.ac.in
Soil texture has been shown to affect the degradation rate. For example, halosulfuron has been observed to have half-lives ranging from 6 to 98 days, depending on the soil texture, moisture, and temperature. researchgate.net One study found that dissipation followed first-order kinetics in both sandy loam and clay loam soils, with half-lives of 8.4 to 10.7 days. researchgate.net
Organic matter content is another key factor. rroij.com Adsorption of halosulfuron is positively influenced by organic carbon and clay content. rroij.com In soils with low organic matter, halosulfuron has the potential to be more mobile and may leach into groundwater. epa.gov
Temperature significantly impacts the degradation rate, with dissipation increasing as temperature rises. egranth.ac.inresearchgate.net One study documented that the half-life of halosulfuron decreased with increasing temperature, from a range of 14.39-33.77 days at 5±2°C to 9.38-25.41 days at 25±2°C. egranth.ac.in
Table 3: Factors Influencing this compound Dissipation in Soil
| Factor | Influence on Dissipation |
|---|---|
| Soil Texture | Half-life can range from 6 to 98 days depending on texture. researchgate.net |
| Organic Matter | Higher organic matter can increase adsorption. rroij.com |
| Temperature | Higher temperatures lead to faster degradation. egranth.ac.inresearchgate.net |
The degradation of this compound in soil results in the formation of several key metabolites, including chlorosulfonamide acid, aminopyrimidine, and a rearrangement ester. epa.govapvma.gov.au These metabolites can exhibit greater persistence than the parent compound. apvma.gov.au
In acidic soils, the primary degradation pathway is the cleavage of the sulfonylurea bridge, which generates aminopyrimidine and 3-chlorosulfonamide ester. epa.govagropages.com The 3-chlorosulfonamide ester can then be hydrolyzed to 3-chlorosulfonamide acid. epa.govagropages.com In one study in an acidic silty clay loam, aminopyrimidine reached a maximum of 26.7% of the applied amount by the end of the experiment, while the 3-chlorosulfonamide ester peaked at 29.3% after two months, and the 3-chlorosulfonamide acid reached 32.1% by the end of the study. apvma.gov.au
The rearrangement ester is more commonly formed under alkaline conditions through a process of elimination and re-bridging of the sulfonylurea linkage. epa.gov Its formation is more favored in aqueous solutions than in soils, which may explain why only small amounts are typically found in alkaline soils. epa.govepa.gov
These primary metabolites, particularly chlorosulfonamide acid and aminopyrimidine, are considered to be more persistent than this compound itself. epa.govapvma.gov.au They have a high potential to be mobile in soil and may leach into groundwater due to their persistence and mobility characteristics. epa.gov
Fate and Transport in Aquatic Systems
The behavior of this compound in aquatic environments is largely governed by its hydrolytic stability.
This compound is hydrolytically unstable in aqueous environments, with its degradation rate being highly dependent on pH. apvma.gov.auapvma.gov.au Hydrolysis is the predominant route of degradation under aquatic conditions. epa.gov
The rate of hydrolysis increases with increasing pH. apvma.gov.au The half-life of halosulfuron is approximately 27 days at pH 5, 14 days at pH 7, and 19 hours at pH 9. apvma.gov.au This indicates that the compound will not persist for long periods in most ground or surface waters. epa.gov
The degradation pathways in water are similar to those in soil and are pH-dependent. epa.govepa.gov In acidic and neutral aqueous solutions (pH ≤ 7), the primary transformation pathway is the cleavage of the sulfonylurea bridge, producing the corresponding pyrazolesulfonamide and pyrimidine (B1678525) amine metabolites. usda.govresearchgate.net In alkaline solutions, a rearrangement of the sulfonylurea bridge also occurs, leading to the formation of a rearrangement ester. epa.govapvma.gov.au
Due to its high water solubility and rapid degradation in water, along with a low octanol/water partition coefficient, this compound has a low potential to accumulate in fish. epa.gov Its major degradates, 3-chlorosulfonamide acid, 3-chlorosulfonamide ester, and aminopyrimidine, are also not likely to concentrate in fish due to their high water solubility. epa.gov
Sorption and Desorption Dynamics in Water-Sediment Interfaces
The mobility and persistence of halosulfuron and its metabolites in aquatic environments are significantly influenced by sorption and desorption processes at the water-sediment interface. The degree of sorption is linked to the chemical properties of the compound and the characteristics of the sediment, such as organic carbon content and pH. nih.govontariosportsman.com
Halosulfuron's primary metabolites, including this compound, chlorosulfonamide ester, and aminopyrimidine, are hydrophilic with high water solubility. apvma.gov.au Specifically, the analytical sample of this compound exhibits a solubility of 236,000 mg/L at pH 7. apvma.gov.au Due to its very high mobility and consequently low degree of sorption (<2%), deriving meaningful sorption data for the acid metabolite has proven difficult. apvma.gov.au It is generally assumed that the acid form is the most mobile of the halosulfuron-related compounds. apvma.gov.au
Studies on halosulfuron's parent compound, halosulfuron-methyl (B1672931), show that sorption varies with soil type. The soil organic carbon sorption coefficient (Koc) for halosulfuron-methyl has been measured at 297, 138, 167, and 61 in different soil types. apvma.gov.au In contrast, the aminopyrimidine metabolite binds more strongly to soils, with Koc values ranging from 225 to 1612 depending on the soil composition. apvma.gov.au The ester metabolite is more strongly bound than its parent but is still considered to have moderate to high mobility. apvma.gov.au
Desorption studies, which measure the release of a substance from sediment back into the water, indicated an increasing trend in desorption coefficients relative to the initial sorption for halosulfuron-methyl and its metabolites, though no meaningful data could be obtained for the highly mobile acid metabolite. apvma.gov.au The interaction with mineral surfaces is a significant factor in sorption, especially for ionized compounds. nih.gov For some organic chemicals, sorption onto sediment can be largely irreversible, trapping them and preventing release back into the water column. nih.gov
Table 1: Soil Organic Carbon Sorption Coefficients (Koc) for Halosulfuron-Methyl and a Key Metabolite (This table is interactive. Click on the headers to sort.)
| Compound | Soil Type | Koc Value | Reference |
|---|---|---|---|
| Halosulfuron-methyl | Silt Loam | 297 | apvma.gov.au |
| Halosulfuron-methyl | Sandy Loam | 138 | apvma.gov.au |
| Halosulfuron-methyl | Loamy Sand | 167 | apvma.gov.au |
| Halosulfuron-methyl | (Not Specified) | 61 | apvma.gov.au |
| Aminopyrimidine | Silty Clay Loam | 1612 | apvma.gov.au |
| Aminopyrimidine | Silt Loam | 648 | apvma.gov.au |
| Aminopyrimidine | Sandy Loam | 331 | apvma.gov.au |
| Aminopyrimidine | Loamy Sand | 225 | apvma.gov.au |
Leaching Potential to Groundwater and Surface Water
Halosulfuron and its degradation products, including 3-chlorosulfonamide acid and aminopyrimidine, are considered mobile under certain conditions. epa.gov This mobility creates a potential for the compounds to leach into groundwater or be transported via dissolved runoff into surface waters, particularly in soils with low organic matter content. epa.govepa.gov The persistence of these degradates is also a factor in their potential to move through the soil profile. epa.gov
The potential for leaching is a subject of some debate in the scientific literature. Some assessments suggest that while halosulfuron and its degradates are mobile, they also have low to moderate persistence in water and soil, which reduces the potential for migration to groundwater under typical use conditions. epa.govepa.gov Field lysimeter studies have shown that only small proportions (a maximum of 1.2% of the applied amount) of halosulfuron-methyl leached through 90 cm soil columns, much of which would have been in the form of metabolites like the hydrophilic acid form. apvma.gov.au
Runoff from treated fields, especially following heavy rainfall events in poorly drainable soils, is another significant transport pathway to surface water. epa.gov The detection of sulfonylurea herbicides in surface and groundwater confirms that these transport pathways are active. usda.gov
Photolytic Degradation Assessment
The primary degradation process for halosulfuron in water is hydrolysis. epa.govepa.gov In a comparative study, halosulfuron in an aqueous solution (pH 5) exposed to natural sunlight for 30 days had a calculated half-life of 23.8 days. epa.gov In contrast, the sample kept in the dark under similar conditions had a half-life of 29.5 days. epa.gov The small difference between these half-lives indicates that hydrolysis was the predominant degradation mechanism, with photolysis playing a minor role. apvma.gov.auepa.gov The major degradates identified in both the irradiated and dark control samples were the 3-chlorosulfonamide ester and aminopyrimidine. epa.gov This finding is consistent with the general understanding that for most sulfonylurea herbicides, photolysis is a minor decomposition process. usda.gov
Dissipation on Plant Surfaces and Mulch Materials
The persistence of halosulfuron on agricultural materials like plastic mulch is a key factor in crop management, as residues can affect subsequent plantings. bioone.org Dissipation from these surfaces is highly dependent on environmental conditions, particularly moisture from irrigation or rainfall. uga.eduresearchgate.net
When applied to low-density polyethylene (B3416737) (LDPE) mulch under dry conditions, halosulfuron had a field half-life (DT50) of approximately 2.6 to 2.8 days. researchgate.net In one study, 90% of the applied halosulfuron had dissipated from the mulch after 21 days under dry conditions. researchgate.net
The presence of water significantly accelerates dissipation. In one experiment, the half-life of halosulfuron on LDPE mulch was 18 hours in a dry scenario, but this dropped to just 3 hours when the mulch was irrigated. researchgate.net Another study found that after a 0.63-cm irrigation event, less than 2% of the applied halosulfuron remained on the surface of the plastic mulch. uga.edu This rapid wash-off is attributed to the high water solubility of the compound. researchgate.net
However, there can be conflicting observations depending on the study conditions, with some research noting that halosulfuron is not always easily or effectively removed from plastic mulch in a timeframe suitable for planting sensitive crops. bioone.org The type of mulch also plays a role. In studies with organic mulches like pine nuggets, pine straw, and cypress, applying halosulfuron to the soil before the mulch was laid down sometimes resulted in better weed control compared to applying it over the top of the mulch. allenpress.com
Table 2: Half-life (DT50) of Halosulfuron on LDPE Mulch (This table is interactive. Click on the headers to sort.)
| Condition | Half-life (DT50) | Reference |
|---|---|---|
| Irrigated | 3 hours | researchgate.net |
| Dry | 18 hours | researchgate.net |
| Dry (Field) | 2.6 - 2.8 days | researchgate.net |
Volatilization and Atmospheric Transport Considerations
While direct volatilization of the compound is minimal, atmospheric transport can still occur through other mechanisms, primarily spray drift during application. alberta.ca Spray drift is the movement of pesticide droplets away from the target area by wind. alberta.ca Factors such as wind speed, temperature, nozzle type, and boom height can influence the extent of drift. alberta.ca Therefore, while this compound itself is not volatile, its movement into the atmosphere and subsequent deposition in non-target areas is possible as a component of spray droplets during the application process.
Analytical Chemistry Methodologies for Halosulfuron Acid and Metabolite Profiling
Extraction and Sample Preparation Techniques for Diverse Matrices
Effective sample preparation is a critical first step in the analytical workflow, designed to isolate the target analytes from the matrix, concentrate them, and remove interfering substances. The choice of extraction technique depends on the physicochemical properties of the analyte and the nature of the sample matrix, which can range from soil and water to plant and animal tissues.
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. For the analysis of halosulfuron-methyl (B1672931) and its metabolites in soil, a method involving extraction with an acetonitrile (B52724)/water mixture is employed. Following pH adjustments to isolate different compounds, SPE is used for cleanup. For instance, an amino SPE column is used to clean the fraction containing aminopyrimidine, while a silica (B1680970) SPE column is used for the derivatized 3-chlorosulfonamide acid. epa.gov In water analysis, SPE with a Florisil column is used for preliminary separation and cleanup after solvent partitioning with dichloromethane. epa.gov
Matrix Solid-Phase Dispersion (MSPD) is a streamlined sample preparation process that combines extraction and cleanup into a single step. It is particularly effective for solid and semi-solid samples. agriculturejournals.cz In this technique, the sample is blended with a solid support (like C18), which acts as an abrasive and dispersant, breaking down the sample matrix and dispersing the components over the support material. agriculturejournals.czpsu.edu The resulting mixture is packed into a column, and analytes are eluted with appropriate solvents. psu.edu MSPD has been successfully applied to the extraction of halosulfuron-methyl from soil, demonstrating good recoveries. egranth.ac.in The technique is advantageous as it significantly reduces solvent consumption and analysis time compared to classical methods. agriculturejournals.cz
Table 1: Comparison of SPE and MSPD for Halosulfuron (B143276) Analysis
| Technique | Principle | Typical Sorbents for Halosulfuron | Matrices | Advantages | Reference |
|---|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Partitioning of analytes between a solid phase and a liquid phase to isolate and concentrate them from a sample. | Florisil, Silica, Amino, C18 | Water, Soil extracts | High recovery, effective cleanup. | epa.govepa.govresearchgate.net |
| Matrix Solid-Phase Dispersion (MSPD) | Homogenization of the sample with a solid support, followed by elution of the analytes. | C18, Silica gel, Florisil | Soil, Plant tissues, Food samples | Reduced solvent and time, suitable for complex matrices. | psu.eduegranth.ac.inresearchgate.net |
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular choice for pesticide residue analysis in a wide variety of food and environmental matrices. austinpublishinggroup.com This approach typically involves an extraction step with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE). For the analysis of halosulfuron-methyl in wheat, a QuEChERS-based method demonstrated high recoveries ranging from 75% to 119%. nih.gov
An acidified version of the QuEChERS method, which uses acetonitrile containing 1% formic acid, has been shown to be effective for extracting sulfonylurea herbicides, including halosulfuron-methyl, from elephant grass. austinpublishinggroup.com The acidic conditions are favorable for these weakly acidic herbicides. austinpublishinggroup.com The cleanup step in QuEChERS often employs a combination of sorbents, such as PSA (primary secondary amine) to remove organic acids and C18 to remove nonpolar interferences. austinpublishinggroup.com QuEChERS methods have been successfully coupled with advanced detection techniques like LC-MS/MS for sensitive and accurate quantification. nih.govnih.gov
In some analytical methods, a hydrolytic conversion step is intentionally employed to simplify the analysis of halosulfuron-methyl and its metabolites. This is particularly useful when the goal is to determine the total residue of compounds containing a specific chemical moiety. For example, to enforce tolerances for halosulfuron-methyl residues in plants and livestock, methods have been developed that convert the parent compound and its metabolites containing the 3-chlorosulfonamide acid (3-CSA) moiety to 3-CSA through hydrolysis. regulations.gov In one such method, acid hydrolysis under reflux is used to convert halosulfuron-methyl to 3-CSA, which is then derivatized to chlorosulfonamide ester (CSE) for analysis. federalregister.gov This approach allows for the quantification of total residues in terms of halosulfuron-methyl equivalents. federalregister.gov The cleavage of the sulfonylurea bridge to yield metabolites like aminopyrimidine and 3-chlorosulfonamide ester metabolites is a known degradation pathway in acidic soils. agropages.com
Chromatographic Separation and Detection Technologies
Following extraction and cleanup, chromatographic techniques are employed to separate the analytes of interest from any remaining matrix components before their detection and quantification.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly specific technique for the determination of pesticide residues. It has been widely used for the analysis of halosulfuron-methyl in various matrices, including wheat and maize. nih.govnih.gov The high selectivity of MS/MS allows for the detection of analytes at very low concentrations, even in complex samples. An LC-MS/MS method was developed for the simultaneous determination of halosulfuron-methyl and its transformation products in soil and water, achieving low limits of quantification (LOQ) of 0.5 ppb for the parent compound and 1.0 ppb for its metabolites. epa.gov
Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to conventional HPLC. When coupled with a QDa (single quadrupole) mass detector, it provides a robust system for both qualitative and quantitative analysis. polyu.edu.hkpolyu.edu.hk The UPLC-QDa system allows for the simultaneous acquisition of PDA (photodiode array) and mass spectrometry data. polyu.edu.hk This combination is highly effective for the rapid characterization and quantification of herbicides like halosulfuron-methyl. researchgate.net The ACQUITY QDa detector is designed to integrate seamlessly into the LC workflow, providing mass confirmation of the separated components. lcms.cz
Table 2: Performance of LC-MS/MS and UPLC-QDa for Halosulfuron-Methyl Analysis
| Technique | Matrix | Limit of Quantification (LOQ) | Recovery (%) | Reference |
|---|---|---|---|---|
| LC-MS/MS | Wheat Plant | 0.005 mg/kg | 87-119 | nih.gov |
| LC-MS/MS | Wheat Grain | 0.001 mg/kg | 75-97 | nih.gov |
| LC-MS/MS | Maize | Not Specified | 83.8-105.5 | nih.gov |
| LC-MS/MS | Soil | 0.5 ppb | Not Specified | epa.gov |
| UPLC-QDa | Soil | 0.005 mg/kg | 85.5-94.5 | researchgate.net |
Gas chromatography (GC) is another key technique for the analysis of halosulfuron-methyl and its metabolites, often requiring derivatization of the analytes to increase their volatility. For the enforcement of tolerances, GC methods with specific detectors are available. regulations.gov A GC method using a thermionic-specific detector (TSD), which is nitrogen-specific, is used for plant commodities. regulations.govfederalregister.gov For livestock commodities, a GC method with an electron capture detector (ECD) is employed to detect residues of halosulfuron-methyl and its metabolites containing the 3-CSA moiety after conversion to 3-CSA. regulations.gov
In a detailed method for soil analysis, after extraction and cleanup, the 3-chlorosulfonamide acid is derivatized with TMS-diazomethane and analyzed by GC-ECD, while the aminopyrimidine fraction is analyzed by GC-TSD. epa.gov The use of these specific detectors provides the necessary sensitivity and selectivity for the analysis of these compounds. For confirmation, gas chromatography-mass spectrometry (GC/MS) can be used. regulations.gov
Method Validation Parameters: Sensitivity, Accuracy, and Precision
The validation of analytical methods is crucial to ensure the reliability of data generated for the quantification of halosulfuron acid and its related compounds. Key parameters evaluated are sensitivity, accuracy, and precision. These parameters are typically assessed across various environmental and agricultural matrices, such as soil, water, and plant tissues.
Sensitivity is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable certainty. For halosulfuron-methyl and its metabolites, including this compound, these limits vary depending on the analytical technique and the sample matrix. In water analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS), the LOQ for this compound (HS) has been established at 0.2 parts per billion (ppb), with a corresponding LOD of 0.01 ppb. epa.gov For the parent compound, halosulfuron-methyl, the LOQ in water is lower, at 0.05 ppb. epa.gov In more complex matrices like soil, the LOQ for halosulfuron-methyl has been reported as 0.026 mg/kg. mdpi.com Analysis in food commodities, such as bell peppers, using Capillary Electrophoresis-Tandem Mass Spectrometry (CE/MS/MS) demonstrated LOQs of 1.3 ppb and 2.3 ppb for green and yellow varieties, respectively, with corresponding LODs of 0.4 ppb and 0.7 ppb. researchgate.nethpst.cz
Accuracy refers to the closeness of a measured value to a standard or known value and is commonly expressed as the percentage recovery of the analyte in a spiked sample. Regulatory guidelines often consider recovery values between 70% and 120% to be acceptable. epa.govaustinpublishinggroup.com In studies validating methods for halosulfuron-methyl, accuracy has been demonstrated across different matrices. For instance, in elephant grass samples analyzed using an acidified QuEChERS method, recovery rates for halosulfuron-methyl ranged from 73.9% to 85.1% for spiking levels between 0.01 mg/kg and 0.1 mg/kg. austinpublishinggroup.com In bell peppers, recovery values were found to be in the range of 98% to 112%. researchgate.nethpst.cz Similarly, a method for analyzing nine herbicides in soil reported recoveries for all analytes, including halosulfuron-methyl, to be between 76% and 100%. mdpi.com
Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For pesticide residue analysis, an RSD of ≤20% is generally considered acceptable. epa.govaustinpublishinggroup.com Method validation for halosulfuron-methyl in elephant grass showed intraday precision (repeatability) with CVs between 4.59% and 10.57%, and interday precision (intermediate precision) with CVs between 10.66% and 14.56%. austinpublishinggroup.com Studies on bell peppers and soil reported RSDs below 5% and 7%, respectively, underscoring the high precision of the methods used. mdpi.comresearchgate.nethpst.cz
The following tables summarize the method validation parameters for halosulfuron and its parent compound in various matrices as reported in scientific literature.
Table 1: Sensitivity of Analytical Methods for Halosulfuron Compounds
| Compound | Matrix | Method | LOQ | LOD | Source |
|---|---|---|---|---|---|
| This compound (HS) | Water | LC/MS/MS | 0.2 ppb | 0.01 ppb | epa.gov |
| Halosulfuron-methyl | Water | LC/MS/MS | 0.05 ppb | 0.01 ppb | epa.gov |
| Halosulfuron-methyl | Soil | - | 0.026 mg/kg | - | mdpi.com |
| Halosulfuron-methyl | Green Bell Pepper | CE/MS/MS | 1.3 ppb | 0.4 ppb | researchgate.nethpst.cz |
| Halosulfuron-methyl | Yellow Bell Pepper | CE/MS/MS | 2.3 ppb | 0.7 ppb | researchgate.nethpst.cz |
Table 2: Accuracy and Precision of Analytical Methods for Halosulfuron-methyl
| Matrix | Spiking Level | Accuracy (Recovery %) | Precision (RSD/CV %) | Source |
|---|---|---|---|---|
| Elephant Grass | 0.01 mg/kg | 73.9% | 10.57% (Intraday), 14.56% (Interday) | austinpublishinggroup.com |
| Elephant Grass | 0.02 mg/kg | 85.1% | 8.5% (Intraday), 11.48% (Interday) | austinpublishinggroup.com |
| Elephant Grass | 0.1 mg/kg | 79.6% | 4.59% (Intraday), 10.66% (Interday) | austinpublishinggroup.com |
| Bell Peppers | 10, 20, 50 ppb | 98-112% | < 5% | researchgate.nethpst.cz |
Bioassay Techniques for Residual Activity Assessment
Bioassays are essential tools for assessing the residual phytotoxic activity of herbicides like halosulfuron in soil. researchgate.net These techniques utilize the biological response of sensitive plant species, known as indicator plants, to detect and quantify the amount of biologically active herbicide residue remaining in a matrix. researchgate.netsaskflax.com Bioassays provide a direct measure of phytotoxicity, which may not be achievable through chemical analysis alone, as the latter does not always distinguish between biologically active and inactive (bound) residues. researchgate.net
The fundamental principle of a bioassay involves growing an indicator plant in soil collected from a herbicide-treated area and comparing its growth to that of the same plant species grown in untreated control soil. saskflax.com Various growth parameters are observed to assess herbicide injury, including:
Plant germination and stand count researchgate.net
Shoot and root length or biomass researchgate.netsaskflax.com
Visible signs of phytotoxicity, such as chlorosis (yellowing), necrosis, leaf cupping, or stunted growth saskflax.com
Physiological changes, including modifications in photosynthesis and transpiration researchgate.net
Bioassays can be conducted in a controlled environment, such as a greenhouse or growth chamber (plant bioassay), or directly in the field (field bioassay). saskflax.com For a plant bioassay, soil samples are collected from various locations in the field to a depth relevant to the tillage practice. saskflax.com In a field bioassay, strips of the sensitive crop are planted directly into the field that was previously treated with the herbicide. saskflax.com
For sulfonylurea herbicides like halosulfuron, bioassays are particularly important for making decisions about crop rotation. The persistence of these herbicides is influenced by factors like soil pH, temperature, and moisture, and residues can sometimes injure sensitive follow-crops. saskflax.com Regulatory guidance and product labels for halosulfuron-containing products may require a successful field bioassay before certain rotational crops, such as flax, can be planted. saskflax.comepa.gov
Research has demonstrated the application of bioassays for evaluating halosulfuron dissipation. In one study, the response of vegetable crops like yellow squash and watermelon was used to assess halosulfuron degradation on polyethylene (B3416737) mulch. researchgate.net The crops were transplanted at various intervals after herbicide application, and injury, biomass, and yield were measured to determine when the residue levels were no longer harmful. researchgate.net Other studies have used indicator plants like sorghum and cucumber to test for the residual effects of various herbicides in treated plots. researchgate.net The sensitivity of indicator species can vary; for the related sulfonylurea herbicide sulfosulfuron, garden cress was found to be a highly sensitive indicator, while corn was less so. cabidigitallibrary.org This highlights the importance of selecting an appropriately sensitive species for the bioassay.
Mechanisms of Herbicide Resistance in Target Weed Populations
Evolution and Distribution of Halosulfuron (B143276) Resistance in Weeds
The evolution of resistance to ALS-inhibiting herbicides is a widespread and rapidly growing problem. Since their introduction in the early 1980s, their extensive use has resulted in 172 weed species developing resistance globally. This evolutionary adaptation arises from the selection of rare, naturally occurring individuals within a weed population that possess genetic traits conferring resistance. With repeated applications of the same herbicide, these resistant individuals survive and reproduce, leading to a resistant population over time.
Resistance to sulfonylurea herbicides, the chemical family to which halosulfuron belongs, has been documented in numerous weed species across various agricultural systems. For example, populations of Descurainia sophia L. in China have developed high levels of resistance to the sulfonylurea herbicide tribenuron-methyl. Similarly, resistance to ALS inhibitors has been identified in species like Cyperus iria L. (rice flatsedge), wild radish (Raphanus raphanistrum), and Amaranthus retroflexus L., often due to the intense use of these herbicides in crops like rice and corn. The spread of resistance is facilitated by gene flow through pollen and seed dispersal, which can introduce resistance alleles into previously susceptible populations.
Target-Site Resistance Mechanisms
Target-site resistance (TSR) is a primary mechanism of resistance to ALS inhibitors. It typically results from a genetic mutation in the gene encoding the target enzyme, in this case, the acetolactate synthase (ALS) enzyme. This mutation alters the enzyme's structure, specifically at the herbicide's binding site, which reduces or prevents the herbicide from attaching to and inhibiting the enzyme. Consequently, the plant can continue to produce the essential branched-chain amino acids (valine, leucine, and isoleucine), rendering the herbicide ineffective.
Single nucleotide polymorphisms (SNPs) in the ALS gene can lead to amino acid substitutions that confer resistance. To date, mutations have been identified at eight different positions in the ALS enzyme that result in resistance. Among the most common and well-studied substitutions are those occurring at the Proline-197 (Pro197) and Tryptophan-574 (Trp574) positions.
A change at the Pro197 position can confer high levels of resistance to sulfonylurea herbicides. Various substitutions have been documented at this site, including Pro197 to Threonine, Leucine, Serine, or Histidine. The Trp574 to Leucine (Trp574Leu) substitution is another frequently observed mutation that provides broad cross-resistance to several classes of ALS-inhibiting herbicides. The specific amino acid substitution determines the pattern and level of resistance to different chemical families of ALS inhibitors. For instance, mutations at Pro197 often confer high resistance to sulfonylureas but not imidazolinones, whereas a Trp574 mutation can provide resistance to both.
| Mutation Site | Amino Acid Substitution | Weed Species | Reference |
|---|---|---|---|
| Pro197 | Pro to Thr/Leu/Ser/His | Descurainia sophia, Bromus japonicus, Glebionis coronaria | |
| Trp574 | Trp to Leu | Cyperus iria, Descurainia sophia, Glebionis coronaria | |
| Ala122 | Ala to Tyr/Thr | Raphanus raphanistrum | |
| Asp376 | Asp to Glu | Descurainia sophia, Bromus japonicus | |
| Ala205 | Ala to Val | Amaranthus retroflexus | |
| Ser653 | Ser to Asn | Bromus spp. |
The level of resistance at the enzyme level is quantified by determining the I50 value, which is the herbicide concentration required to inhibit 50% of the ALS enzyme's activity in vitro. By comparing the I50 value of a resistant (R) biotype to that of a susceptible (S) biotype, a resistance index or ratio (R/S ratio) can be calculated. A high R/S ratio indicates a significant decrease in the enzyme's sensitivity to the herbicide.
For example, in a study on Amaranthus retroflexus, the ALS enzyme extracted from a resistant population was found to be 3.2 times less sensitive to nicosulfuron (B1678754) than the enzyme from a susceptible population. In rice flatsedge (Cyperus iria) with a Trp574Leu mutation, the GR50 values (the herbicide rate that reduces growth by 50%) were 400 to over 4,000 times higher than in the susceptible population, indicating a very high level of target-site resistance. These enzymatic assays provide direct evidence of target-site resistance and help characterize the impact of specific mutations on herbicide efficacy.
| Herbicide | Weed Species | Resistance Level (R/S Ratio) | Notes | Reference |
|---|---|---|---|---|
| Nicosulfuron | Amaranthus retroflexus | 5.2-fold (whole plant) | Resistance also involved a rare Ala-205-Val mutation. | |
| Nicosulfuron | Amaranthus retroflexus | 3.2-fold (enzyme level) | In vitro enzyme activity assay. | |
| Chlorsulfuron (B1668881) | Raphanus raphanistrum | >1024-fold (whole plant) | Resistance due to Ala-122-Tyr mutation. | |
| Tribenuron-methyl | Descurainia sophia | 815-fold (whole plant) | Resistance due to Asp376Glu mutation. | |
| Tribenuron-methyl | Descurainia sophia | 366.3-fold (whole plant) | Resistance due to Trp574Leu mutation. |
Non-Target-Site Resistance Mechanisms
Non-target-site resistance (NTSR) involves mechanisms that reduce the amount of active herbicide reaching the target site. These mechanisms are generally more complex than TSR and can confer cross-resistance to herbicides with different modes of action. NTSR is a growing concern as it can render multiple chemical options ineffective, including herbicides that a weed population has never been exposed to.
One of the most common NTSR mechanisms is enhanced herbicide metabolism, where resistant weeds detoxify the herbicide at a faster rate than susceptible ones. This detoxification is carried out by several large enzyme families.
Cytochrome P450 monooxygenases (P450s): This superfamily of enzymes plays a central role in detoxifying many herbicides, including ALS inhibitors. P450s can metabolize herbicides through reactions like hydroxylation or dealkylation, converting the active compound into a non-toxic form. Enhanced expression or activity of specific P450 genes has been linked to resistance in numerous weed species.
Glutathione (B108866) S-transferases (GSTs): GSTs detoxify herbicides by catalyzing their conjugation with glutathione. This process makes the herbicide more water-soluble and less toxic, facilitating its sequestration. The involvement of GSTs has been confirmed in resistance to sulfonylurea herbicides in some grass weeds.
Glycosyltransferases (GTs): These enzymes can also detoxify herbicides by attaching a sugar molecule (like glucose) to the herbicide, a process known as glycosylation. This modification also increases the herbicide's water solubility and reduces its phytotoxicity.
The presence of metabolic resistance can be indicated by using synergists, such as malathion (B1675926) or piperonyl butoxide (PBO), which are inhibitors of P450 enzymes. A reversal of resistance in the presence of these inhibitors points towards a P450-mediated metabolic mechanism.
For a foliar-applied herbicide like halosulfuron to be effective, it must be absorbed by the leaves and translocated to the meristematic tissues where the ALS enzyme is most active. Alterations in these processes can lead to NTSR.
Absorption: While less common, some resistant weeds have shown reduced herbicide uptake through the leaf cuticle, limiting the amount of chemical that enters the plant.
Translocation: A more frequently observed mechanism is altered translocation, where the movement of the herbicide from the treated leaf to the growing points is restricted. Studies on halosulfuron have shown that it is absorbed through the leaves and translocated via both xylem and phloem. In some resistant biotypes, the herbicide may be more effectively retained in the treated leaves and prevented from reaching the meristems. For example, differential translocation was identified as a contributing factor to the varying tolerance levels between white and adzuki beans to halosulfuron.
Sequestration: Once inside the plant cell, the herbicide can be compartmentalized or sequestered into the vacuole. This process, often facilitated by transporters like ATP-binding cassette (ABC) transporters, effectively removes the herbicide from the cytoplasm, preventing it from reaching the ALS enzyme in the chloroplasts.
These NTSR mechanisms are complex, often polygenic, and represent a significant challenge for sustainable weed management.
Cross-Resistance Patterns to Other ALS-Inhibiting Herbicides
Resistance to Halosulfuron acid, a member of the sulfonylurea (SU) chemical family, is seldom an isolated phenomenon. Weed populations that evolve resistance to one acetolactate synthase (ALS)-inhibiting herbicide frequently exhibit resistance to other herbicides with the same mode of action, a phenomenon known as cross-resistance. The pattern and extent of this cross-resistance, however, can vary significantly depending on the specific mutation conferring resistance and the weed species .
Weed biotypes resistant to Halosulfuron often show broad cross-resistance to other sulfonylurea herbicides. However, the response to herbicides from the other four chemical families of ALS inhibitors—imidazolinones (IMI), triazolopyrimidines (TP), pyrimidinylthiobenzoates (PTB), and sulfonylaminocarbonyltriazolinones (SCT)—is more variable. For instance, some mutations provide broad resistance across all five families, while others confer high-level resistance to SUs but remain susceptible to IMIs.
Studies on various weed species have documented these diverse patterns. In Cyperus difformis (smallflower umbrella sedge), biotypes have demonstrated a range of cross-resistance profiles. Some are resistant only to SU herbicides like bensulfuron-methyl (B33747) and halosulfuron, while others exhibit broad cross-resistance to SUs, IMIs (imazethapyr), PTBs (bispyribac-sodium), TPs (penoxsulam), and SCTs (propoxycarbazone-sodium). An Italian biotype of smallflower umbrella sedge was found to be cross-resistant to bensulfuron-methyl, cinosulfuron, imazamox, and bispyribac-sodium, yet remained susceptible to halosulfuron, highlighting the complexity of these patterns. Similarly, in Raphanus raphanistrum (wild radish), populations resistant to the SU herbicide chlorsulfuron have shown cross-resistance to IMI herbicides, although often at a lower level.
The specific amino acid substitution in the ALS enzyme is a primary determinant of the cross-resistance profile. For example, a Tryptophan-to-Leucine substitution at position 574 (Trp-574-Leu) is known to confer broad cross-resistance to all five classes of ALS-inhibiting herbicides. In contrast, mutations at the Proline-197 position often result in high resistance to SU herbicides but variable, often lower, levels of resistance to other ALS inhibitor families. A biotype of common waterhemp (Amaranthus rudis) selected with an imidazolinone herbicide demonstrated high-level cross-resistance to the sulfonylureas chlorimuron (B1205186) and thifensulfuron.
This variability underscores the importance of understanding the specific resistance mechanism at play in a given weed population to devise effective management strategies. Relying on an alternative ALS inhibitor without knowledge of the cross-resistance pattern can lead to continued control failure.
Table 1: Examples of Cross-Resistance Patterns in Weed Biotypes Resistant to ALS-Inhibiting Herbicides
| Weed Species | Resistant To | Cross-Resistance Profile | Reference |
|---|---|---|---|
| Cyperus difformis (Smallflower umbrella sedge) | Sulfonylureas (SUs) | Resistant to SUs, IMIs, PTBs, TPs, and SCTs. | |
| Cyperus difformis (Italian biotype) | Multiple ALS Inhibitors | Cross-resistant to bensulfuron-methyl, cinosulfuron, imazamox, and bispyribac-sodium, but susceptible to halosulfuron. | |
| Capsella bursa-pastoris (Shepherd's-purse) | Mesosulfuron-methyl (SU) | High resistance to other SUs (tribenuron-methyl, bensulfuron-methyl) and a TP (penoxsulam). | |
| Amaranthus rudis (Common waterhemp) | Imazethapyr (IMI) | High cross-resistance to SUs (chlorimuron, thifensulfuron). | |
| Raphanus raphanistrum (Wild radish) | Chlorsulfuron (SU) | Showed cross-resistance to IMI herbicides (imazapic + imazapyr). | |
| Yellow Nutsedge (Cyperus esculentus) | Halosulfuron (SU) | Not controlled by any tested ALS inhibitors (imazamox, imazethapyr, penoxsulam, bispyribac, pyrithiobac-sodium, bensulfuron). |
Genetic Basis and Molecular Characterization of Resistance
The predominant genetic basis for resistance to this compound and other ALS-inhibiting herbicides is target-site resistance (TSR). This mechanism involves specific mutations in the nuclear gene that encodes the ALS enzyme, the site of action for these herbicides. These mutations are typically inherited as a dominant or semi-dominant trait. The altered genetic code leads to an amino acid substitution in the enzyme, which reduces the binding affinity of the herbicide to its target site, rendering the plant resistant. The ALS enzyme remains functional for its primary role in synthesizing branched-chain amino acids (valine, leucine, and isoleucine), allowing the resistant plant to survive and reproduce.
Molecular characterization of resistant weed populations has identified single nucleotide polymorphisms (SNPs) that result in amino acid substitutions at several conserved domains within the ALS gene. To date, substitutions at eight specific amino acid positions have been confirmed to confer resistance in field-selected weeds: Alanine-122, Proline-197, Alanine-205, Aspartate-376, Arginine-377, Tryptophan-574, Serine-653, and Glycine-654.
Different substitutions at these sites confer varying levels of resistance and distinct cross-resistance patterns.
Proline-197 (Pro197): Mutations at this position are very common. A substitution to Serine (Pro-197-Ser) or Threonine (Pro-197-Thr) typically confers high-level resistance to SU herbicides but may not provide significant resistance to IMI herbicides.
Aspartate-376 (Asp376): An Aspartate-to-Glutamate (Asp-376-Glu) substitution generally confers broad resistance to SU herbicides and can also provide resistance to other ALS inhibitor families, though the response to imidazolinones can vary.
Tryptophan-574 (Trp574): A substitution to Leucine (Trp-574-Leu) is particularly significant as it often confers very high levels of resistance across all five chemical classes of ALS inhibitors. This mutation was identified in a yellow nutsedge biotype from Arkansas that survived more than 256 times the field rate of halosulfuron and showed broad cross-resistance.
Alanine-122 (Ala122) and Alanine-205 (Ala205): Mutations at these positions tend to confer resistance primarily to imidazolinone herbicides.
While TSR is the most common and well-characterized mechanism, non-target-site resistance (NTSR) can also contribute to resistance against ALS inhibitors. NTSR mechanisms are more complex and often involve enhanced herbicide metabolism by enzyme systems such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs). This can lead to unpredictable cross-resistance patterns across different herbicide modes of action. In some cases, both TSR and NTSR mechanisms can be present in the same plant, leading to very high levels of resistance.
Table 2: Common ALS Gene Mutations Conferring Herbicide Resistance in Weeds
| Amino Acid Substitution | Weed Species Example | Typical Resistance Profile | Reference |
|---|---|---|---|
| Pro-197-Ser/Thr/Leu | Erigeron sumatrensis, Capsella bursa-pastoris, Bromus japonicus | High resistance to Sulfonylureas (SUs), variable resistance to other families. | |
| Asp-376-Glu | Ludwigia prostrata, Setaria viridis, Amaranthus palmeri | Broad resistance to SUs and other families, though IMI resistance can be variable. | |
| Trp-574-Leu | Cyperus esculentus, Alopecurus myosuroides, Echinochloa oryzicola | Broad and high-level resistance to all five classes of ALS inhibitors. | |
| Ala-122-Asn/Thr | Echinochloa crus-galli, Xanthium strumarium | Resistance primarily to Imidazolinones (IMIs). | |
| Ala-205-Val | Amaranthus palmeri | Resistance to IMIs and SUs. | |
| Ser-653-Asn | Sorghum bicolor (Shattercane) | Resistance to IMIs and Pyrimidinylthiobenzoates (PTBs). |
Ecological Impacts on Non Target Biological Systems and Agroecosystems
Effects on Non-Target Terrestrial Plants and Biodiversity
The hazard to non-target vegetation can be significant, especially if they are directly sprayed. apvma.gov.au This has led to recommendations for product labels to include warnings to avoid spraying non-target plants. apvma.gov.au The risk extends to rotational crops as well, although some studies suggest that halosulfuron-methyl (B1672931) does not injure crops planted in rotation. agropages.com However, the potential for off-site movement and the high sensitivity of certain plants necessitate careful management practices. agroconsultasonline.comepa.gov
Ecotoxicity to Aquatic Organisms
Algae and Aquatic Macrophytes (e.g., Duckweed) Sensitivity
Halosulfuron-methyl exhibits high toxicity to certain aquatic plants, particularly green algae and duckweed. apvma.gov.au This is a common characteristic of sulfonylurea herbicides. apvma.gov.au The 5-day EC50 for the green alga Selenastrum capricornutum is 0.0053 mg/L, and for the blue-green alga Anabaena flos-aquae it is 0.158 mg/L, indicating high toxicity. agropages.com Duckweed (Lemna gibba) is also extremely sensitive, with a 14-day IC50 of 0.038 µg/L. agropages.com The high toxicity to these primary producers is a significant concern for aquatic ecosystems. apvma.gov.auapparentag.com.au
| Organism | Test Type | Endpoint | Toxicity Value | Reference |
| Selenastrum capricornutum (Green Algae) | 5-day | EC50 | 0.0053 mg/L | agropages.com |
| Anabaena flos-aquae (Blue-green Algae) | 5-day | EC50 | 0.158 mg/L | agropages.com |
| Lemna gibba (Duckweed) | 14-day | IC50 | 0.038 µg/L | agropages.com |
Impact on Fish and Other Aquatic Fauna Metabolome
While halosulfuron-methyl generally shows low acute toxicity to fish and aquatic invertebrates, studies on its sublethal effects reveal impacts on the metabolome of aquatic fauna. apvma.gov.auagropages.com In zebrafish (Danio rerio), exposure to sublethal doses of halosulfuron-methyl has been shown to disturb the metabolism of amino acids such as leucine, valine, serine, glycine, proline, and alanine. nih.gov It also affects the tricarboxylic acid (TCA) cycle by altering levels of malic acid and fumaric acid, and disrupts the balance of neurotransmitters like glutamic acid, taurine, and glycine. nih.gov These metabolic changes indicate a potential risk to fish populations even at concentrations that are not acutely lethal. nih.gov The liver appears to be more sensitive to these metabolic disruptions than the head or blood. nih.gov
Studies on other aquatic organisms like Daphnia magna show a high EC50 (48 h) of over 107 mg/L, indicating low acute toxicity. agropages.com Similarly, the 96-hour LC50 for bluegill sunfish and rainbow trout are greater than 118 mg/L and 131 mg/L, respectively. agropages.comapparentag.com.au Oysters and mysid shrimp also exhibit low acute toxicity. agropages.com However, the metabolomic studies highlight that the absence of acute lethality does not mean an absence of harmful effects. nih.govnih.gov
Influence on Soil Microbial Communities and Enzyme Activity
Perturbation of Soil Enzyme Activities (e.g., Dehydrogenase, Phosphatases, Urease)
Halosulfuron (B143276) can have a transitory effect on the activity of several key soil enzymes. egranth.ac.in The impact often depends on the application rate.
Phosphatases: Halosulfuron's effect on acid and alkaline phosphatases, enzymes involved in phosphorus cycling, is also variable. One study noted that the recommended dose stimulated acid phosphatase activity, while a high dose significantly inhibited both acid and alkaline phosphatase activity. researchgate.net Another study observed a transitory effect on both acid and alkaline phosphatase activity. egranth.ac.in In contrast, some field studies have reported higher acid and alkaline phosphatase activity in soils treated with halosulfuron-methyl as part of a weed management program. arccjournals.com
Urease: Urease, an enzyme crucial for nitrogen cycling, appears to be less affected by halosulfuron. One study found that halosulfuron stimulated urease activity at the recommended dose. researchgate.net Another study reported that urease activity remained unaffected by halosulfuron-methyl. egranth.ac.in
| Enzyme | Effect of Recommended Dose | Effect of High Dose | Reference |
| Dehydrogenase | No effect / Transitory effect | Significant inhibition | researchgate.netegranth.ac.in |
| Acid Phosphatase | Stimulated / Transitory effect | Significant inhibition | researchgate.netegranth.ac.in |
| Alkaline Phosphatase | No effect / Transitory effect | Significant inhibition | researchgate.netegranth.ac.in |
| Urease | Stimulated / Unaffected | - | researchgate.netegranth.ac.in |
Risk Assessment Methodologies for Environmental Exposure
The environmental risk assessment for halosulfuron is a formal process used by regulatory agencies to evaluate the potential for adverse ecological effects resulting from its use. This process integrates hazard and exposure data to characterize risk. maine.govtyphoonplantprotection.com
Hazard Assessment
The first step is to identify the inherent toxicity (hazard) of the substance to a range of non-target organisms. typhoonplantprotection.comicaonline.co.za This involves standardized laboratory tests conducted under OECD (Organisation for Economic Co-operation and Development) guidelines to determine toxicity endpoints. typhoonplantprotection.com Key endpoints include:
LD50 (Median Lethal Dose): The dose that is lethal to 50% of a test population of terrestrial animals.
LC50 (Median Lethal Concentration): The concentration in air, water, or diet that is lethal to 50% of a test population. typhoonplantprotection.com
EC50 (Median Effective Concentration): The concentration that causes a specific sub-lethal effect (e.g., immobility, growth inhibition) in 50% of the test population. typhoonplantprotection.com
NOEC/NOEL (No Observed Effect Concentration/Level): The highest test concentration or dose at which no statistically significant adverse effects are observed. typhoonplantprotection.com
Exposure Assessment
This component estimates the potential exposure of non-target organisms to halosulfuron in the environment. It involves predicting the concentration of the chemical in various environmental compartments like soil, water, and air. This is known as the Predicted Environmental Concentration (PEC). typhoonplantprotection.com The assessment uses computer models such as FIRST (First Index Reservoir Screening Tool) and SCI-GROW (Screening Concentration in Ground Water) to estimate concentrations in surface and groundwater. federalregister.gov These models incorporate the chemical's environmental fate properties, including:
Mobility: Halosulfuron-methyl has medium to very high mobility in soil, indicated by its soil organic carbon partition coefficient (Koc). researchgate.net It is known to have the potential to leach into groundwater, especially in permeable soils with a shallow water table. epa.govepa.gov
Persistence: The chemical's half-life (DT50) in soil and water determines how long it remains in the environment to cause potential effects. egranth.ac.inamazonaws.com
Degradation Pathways: Understanding how the chemical breaks down (e.g., via hydrolysis or microbial action) and the nature of its degradates is crucial. apvma.gov.auepa.gov
Risk Characterization
In the final step, the hazard and exposure data are integrated to quantify the risk. This is often expressed as a risk quotient, which compares the predicted exposure to the toxicity endpoint. typhoonplantprotection.com
Toxicity Exposure Ratio (TER): Used for terrestrial vertebrates, earthworms, and plants, the TER is calculated by dividing a toxicity endpoint (e.g., LD50 or NOEC) by the PEC. A TER value above a certain trigger level indicates an acceptable risk. typhoonplantprotection.comicaonline.co.za
Hazard Quotient (HQ): Used for bees and other non-target arthropods, the HQ compares exposure to toxicity. An HQ below a trigger value signifies acceptable risk. typhoonplantprotection.comicaonline.co.za
PEC/RAC Ratio: For aquatic organisms, the risk is assessed by comparing the PEC in surface water to the Regulatory Acceptable Concentration (RAC). The RAC is derived by dividing the lowest acute or chronic toxicity value by a conservative assessment factor (e.g., 10 or 100). typhoonplantprotection.comicaonline.co.za
Emerging Research Areas and Future Trajectories for Halosulfuron Acid
Development of Novel Halosulfuron (B143276) Formulations and Delivery Systems for Enhanced Efficacy and Reduced Environmental Load
Research into new formulations of halosulfuron is actively pursuing greater efficiency and improved environmental characteristics. A significant challenge with some existing halosulfuron-methyl (B1672931) formulations is their amorphous, highly viscous state, which can lead to residues remaining in spray equipment. google.com This not only complicates the cleaning process but also poses a problem for wastewater disposal. google.com
Integration of Halosulfuron Acid Research with Precision Agriculture Technologies
Precision agriculture, which utilizes technologies like IoT, artificial intelligence, and remote sensing, is a key factor in the future of sustainable farming and herbicide application. dataintelo.comctengineeringgroup.com The integration of this compound use with these technologies is an emerging area of research focused on optimizing its application and minimizing off-target effects. dataintelo.comctengineeringgroup.com
Decision-making support systems, powered by real-time data from sensor networks in the field, can monitor variables like crop health and weed pressure. ctengineeringgroup.com This allows for targeted, as-needed application of herbicides like halosulfuron rather than uniform broadcast spraying. ctengineeringgroup.com For instance, research projects are developing smart farming platforms that use proximal and remote sensing to create predictive models for crop yield and quality, which can also inform weed management strategies. ctengineeringgroup.com While direct research on halosulfuron-specific precision applications is still developing, the broader trend in agriculture is to move towards these data-driven approaches to reduce herbicide use, mitigate environmental risks, and enhance the sustainability of crop production. ctengineeringgroup.comresearchgate.net This approach aligns with the principles of Integrated Weed Management (IWM), where herbicides are just one component of a larger, more nuanced strategy.
Advanced Modeling of Environmental Fate and Exposure Pathways
Understanding the environmental journey of this compound and its metabolites is crucial for accurate risk assessment. Advanced modeling is a key research area for predicting its persistence, mobility, and potential for exposure, particularly in water resources.
Regulatory bodies like the U.S. Environmental Protection Agency (EPA) utilize screening-level water exposure models such as the First Index Reservoir Screening Tool (FIRST) and the Screening Concentration in Ground Water (SCI-GROW) model for risk assessments. federalregister.gov These models incorporate data on the physicochemical properties and fate characteristics of halosulfuron-methyl to estimate drinking water concentrations. federalregister.gov
Research has shown that the degradation of halosulfuron is variable and depends on factors like soil type and pH. epa.govresearchgate.net It degrades through mechanisms like hydrolysis, with the rate influenced by pH levels. researchgate.netapvma.gov.auusda.gov While halosulfuron-methyl has low persistence in soil and water, there is a recognized potential for it to leach into groundwater, which could affect non-target plants if that water is used for irrigation. epa.govapvma.gov.au Consequently, a significant area of research involves conducting small-scale prospective groundwater monitoring studies in vulnerable areas, such as those with permeable soils, high water tables, and low organic matter. epa.gov These studies, combined with advanced computer modeling, aim to refine our understanding of halosulfuron's behavior in diverse environmental conditions and to ensure its use does not pose a risk to water quality. federalregister.govepa.gov
Genomic and Proteomic Studies on Plant-Halosulfuron Interactions
The fields of genomics and proteomics offer powerful tools to understand the complex interactions between halosulfuron and plants at the molecular level. metwarebio.com Proteomics, the large-scale study of proteins, can reveal how both target weeds and non-target crops respond to herbicide application. metwarebio.comnih.gov
One study on soybean seedlings (a non-target crop) used integrated proteomics and metabolomics to dissect the phytotoxic effects of halosulfuron-methyl. The research found that exposure to the herbicide led to a significant reduction in chlorophyll (B73375) and carotenoid content. nih.gov Proteomic analysis revealed that multiple proteins involved in chlorophyll synthesis and photosystem processes were down-regulated. nih.gov Furthermore, the study identified inhibition of key enzymes in the tricarboxylic acid (TCA) cycle and an increase in proteins related to oxidative stress. nih.gov These findings provide a detailed molecular picture of the stress response induced by halosulfuron in a susceptible plant.
Genomic studies are also shedding light on how microorganisms can break down halosulfuron. The genomic analysis of an endophytic bacterium, Proteus sp. strain CD3, which is capable of degrading halosulfuron-methyl, has been conducted. nih.gov This research helps in identifying the specific genes and enzymes responsible for the degradation process, opening up possibilities for enhanced bioremediation strategies. nih.gov Population genomic approaches are also being used more broadly to understand the evolution of herbicide resistance in weeds. elifesciences.org
Research into Mitigation Strategies for Herbicide Resistance Evolution
The evolution of herbicide-resistant weeds is a significant threat to sustainable agriculture. Halosulfuron, being a Group 2 herbicide (ALS inhibitor), is in a class where resistance is known to develop rapidly in some weed species. flvc.orgcroplife.org.au Therefore, a major focus of ongoing research is the development and implementation of effective resistance management strategies.
Key strategies to delay the onset of resistance include:
Rotation of Herbicides: Avoiding the repeated use of halosulfuron or other Group 2 herbicides on the same field year after year. Instead, rotating with herbicides from different mode-of-action groups is recommended. croplife.org.auepa.govcdms.net
Tank Mixtures: Using tank-mixes or pre-mixes of herbicides with different modes of action that are both effective against the target weeds. croplife.org.aucdms.net
Integrated Weed Management (IWM): Basing herbicide use on a comprehensive IWM program that includes non-chemical control methods such as cultivation, crop rotation, and managing weed seed banks. flvc.orgcroplife.org.auagroconsultasonline.com
Scouting and Monitoring: Regularly scouting fields after herbicide application to identify any surviving weeds and prevent them from producing seeds. flvc.org This helps in the early detection of potential resistance. flvc.org
Bio-remediation and Detoxification Technologies for Halosulfuron Contamination
Bioremediation presents an environmentally friendly and cost-effective approach to address soil and water contamination with herbicides like halosulfuron. ijrti.orgagriscigroup.usfrontiersin.orgnih.gov This technology utilizes the metabolic processes of living organisms, primarily microorganisms, to degrade or detoxify contaminants. ijrti.orgagriscigroup.us
Research in this area focuses on identifying and characterizing microbes with the ability to break down sulfonylurea herbicides. For example, a specific endophytic bacterium, Proteus sp. strain CD3, isolated from barnyard grass, has demonstrated the ability to effectively degrade not only halosulfuron-methyl but also other sulfonylurea herbicides like nicosulfuron (B1678754) and pyrazosulfuron. nih.gov Studies have shown that this strain can degrade nearly 90% of an initial concentration of halosulfuron-methyl within five days. nih.gov
The primary mechanisms of bioremediation being explored include:
Bioaugmentation: The introduction of specific, highly effective microbial strains (like Proteus sp. CD3) to a contaminated site to enhance the degradation process. ijrti.orgfrontiersin.org
Biostimulation: The modification of the environment (e.g., by adding nutrients) to stimulate the activity of indigenous microorganisms that are already capable of degrading the contaminant. frontiersin.org
Fungi are also being investigated for their robust metabolic capabilities in breaking down complex and recalcitrant compounds. nih.gov Future research will likely focus on optimizing conditions for these microbial processes and potentially developing genetically engineered organisms for even more efficient detoxification of halosulfuron residues in the environment. ijrti.orgmdpi.com
Global Environmental Monitoring and Risk Assessment of Halosulfuron Compounds
Comprehensive environmental monitoring and risk assessment are essential for the responsible management of halosulfuron on a global scale. This involves the work of national and international regulatory bodies that evaluate the potential risks to human health and the environment.
Regulatory agencies in countries like Australia and the United States have conducted risk assessments on halosulfuron-methyl. apvma.gov.auregulations.gov These assessments review a wide range of data, including the compound's toxicity to non-target organisms. apvma.gov.auepa.gov For instance, halosulfuron-methyl is recognized as being toxic to non-target vascular plants and certain aquatic life like green algae. apvma.gov.auepa.gov
A key component of global monitoring is the establishment of Maximum Residue Levels (MRLs), which are the highest levels of a pesticide residue that are legally tolerated in or on food or feed. These values are used to ensure that consumer exposure remains within safe limits and to facilitate international trade. icaonline.co.za MRLs for halosulfuron-methyl vary by country and commodity.
| Crop | Canada MRL (mg/kg) | Mexico MRL (mg/kg) | USA MRL (mg/kg) |
| Corn/Maize grain | 0.05 | 0.5 | 0.05 |
| Sorghum grain | 0.05 | 0.1 | 0.05 |
| Sugarcane | 0.1 (default) | 0.05 | 0.05 |
| Avocado | 0.1 (default) | N.E. | N.E. |
| Citrus fruit | 0.1 (default) | N.E. | N.E. |
| Mango | 0.1 (default) | N.E. | N.E. |
| Wheat grain | 0.1 (default) | N.E. | N.E. |
| N.E. = Not Established. Data sourced from a 2024 dietary risk assessment report. icaonline.co.za |
Q & A
Q. How can researchers design experiments to assess halosulfuron acid’s crop tolerance while minimizing confounding variables?
Methodological Answer:
- Use a randomized complete block design (RCBD) with replicates to account for spatial variability. For example, field studies on cucurbits (e.g., squash and cucumber) applied halosulfuron via pre-emergence (PRE) and drip irrigation (DRIP), comparing outcomes to metham and untreated controls .
- Include weed-free controls and treatments with varying herbicide application timings (e.g., PRE vs. post-emergence). Measure parameters like plant diameter, yield, and fruit production delays .
- Standardize environmental conditions (e.g., soil type, irrigation) and use transplanting vs. direct seeding to evaluate differential crop responses .
Q. What is the biochemical mode of action of this compound, and how does this inform herbicide efficacy studies?
Methodological Answer:
- Halosulfuron inhibits the acetolactate synthase (ALS) enzyme , disrupting branched-chain amino acid synthesis in plants. This mode of action classifies it under sulfonylurea herbicides .
- In efficacy studies, focus on ALS-sensitive weeds (e.g., nutsedge, redroot pigweed) and monitor herbicide resistance by comparing ALS mutation rates in treated vs. untreated populations .
- Pair bioassays with molecular techniques (e.g., PCR for ALS gene mutations) to validate resistance mechanisms .
Advanced Research Questions
Q. How should researchers address contradictory findings between halosulfuron’s suppression of early crop growth and its lack of long-term yield impact?
Methodological Answer:
- Conduct time-series analyses to disentangle transient growth suppression from cumulative yield effects. For instance, halosulfuron-PRE delayed squash fruit production but did not reduce final yield, suggesting compensatory growth mechanisms .
- Use generalized linear mixed models (GLIMMIX) in SAS to analyze variance across environments and application methods. Include random effects like site-year and replicate to isolate treatment impacts .
- Measure physiological stress markers (e.g., chlorophyll content, root biomass) to correlate early growth suppression with metabolic recovery .
Q. What methodologies are critical for assessing halosulfuron’s environmental persistence and metabolite risks?
Methodological Answer:
- Perform soil column leaching studies to quantify metabolite mobility (e.g., halosulfuron rearrangement, chlorosulfonamide acid). The EU identified data gaps in groundwater exposure potential for these metabolites, necessitating LC-MS/MS quantification .
- Use microcosm assays to evaluate non-target plant toxicity. For example, halosulfuron showed high risk to terrestrial plants, requiring species-specific EC₅₀ assessments under field-realistic concentrations .
- Incorporate degradation kinetics (DT₅₀ values) under varying pH and temperature conditions to model environmental fate .
Q. How can researchers optimize tank mixtures to enhance halosulfuron’s weed control efficacy while mitigating crop injury?
Methodological Answer:
- Test synergistic combinations (e.g., halosulfuron + S-metolachlor) in RCBD trials. In dry bean studies, this mix achieved 100% pigweed control vs. 89–97% with standalone applications .
- Apply dose-response curves to identify sub-lethal thresholds for crop injury. For azuki bean, halosulfuron at 35 g ai ha⁻¹ caused ≤8% injury, but S-metolachlor combinations increased phytotoxicity .
- Use Shapiro-Wilk tests to validate normality assumptions before ANOVA, and apply arcsine transformations for proportional data (e.g., weed control percentages) .
Recommendations for Future Research
- Prioritize long-term rotational studies to evaluate halosulfuron’s residual effects on subsequent crops (e.g., cucumbers showed tolerance, but other species may differ) .
- Address metabolite risks by integrating genomic tools (e.g., metagenomics for soil microbial impacts) and multi-year field monitoring .
- Standardize statistical reporting using mixed models and post-hoc adjustments (e.g., Tukey-Kramer) to enhance cross-study comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
